Cordycepin

Descripción general

Descripción

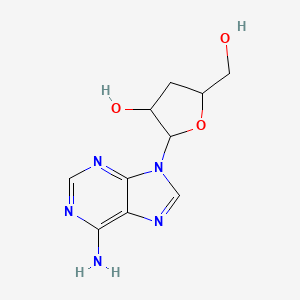

Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the medicinal fungus Cordyceps. It is structurally similar to adenosine but lacks an oxygen atom at the 3’ position of its ribose sugar. This compound has been recognized for its diverse biological activities, including anticancer, antitumor, antioxidant, anti-inflammatory, hypoglycemic, and immunomodulatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cordycepin can be synthesized through various methods. One effective method involves converting the 3’-OH group of adenosine into an iodide group, followed by dehalogenation to yield this compound. Another method includes a four-step process: 5’-OH protection, esterification, removal of the -O-tosyl group, and deprotection. The key step involves converting 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine using lithium aluminum hydride as a reducing agent .

Industrial Production Methods

Industrial production of this compound often involves the extraction from the fruiting bodies of Cordyceps militaris. Techniques such as ultrasonic-assisted extraction, pressurized extraction, Soxhlet extraction, and reflux extraction are commonly used. These methods aim to optimize yield and purity while minimizing solvent and time consumption .

Análisis De Reacciones Químicas

Types of Reactions

Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit polyadenylation, activate AMP-activated protein kinase (AMPK), and reduce mammalian target of rapamycin (mTOR) signaling .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include lithium aluminum hydride, iodide, and various protecting groups such as triphenylmethyl. Reaction conditions often involve specific temperatures and solvents to ensure optimal yield and purity .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain its biological activity. These derivatives are often used in further research and drug development .

Aplicaciones Científicas De Investigación

Cordycepin has a wide range of scientific research applications:

Chemistry: Used as a tool to investigate RNA processing and synthesis.

Biology: Studied for its effects on cell survival, proliferation, and inflammation.

Industry: Explored for its potential in making functional products such as kombucha.

Mecanismo De Acción

Cordycepin exerts its effects by inhibiting polyadenylation, activating AMP-activated protein kinase (AMPK), and reducing mammalian target of rapamycin (mTOR) signaling. These actions result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. The compound also modulates the immune response within the tumor microenvironment .

Comparación Con Compuestos Similares

Cordycepin is similar to other nucleoside analogs such as adenosine, cytarabine, and vidarabine. its unique structure, lacking an oxygen atom at the 3’ position, gives it distinct biological activities. Unlike adenosine, this compound can inhibit RNA synthesis and metabolism, making it a valuable tool in molecular biology research .

List of Similar Compounds

- Adenosine

- Cytarabine

- Vidarabine

This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

Actividad Biológica

Cordycepin, a bioactive compound derived from the fungus Cordyceps militaris, has garnered significant attention in recent years due to its diverse biological activities. This article presents a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound, chemically known as 3'-deoxyadenosine, is structurally similar to adenosine but lacks a hydroxyl group at the 3' position. This modification allows this compound to interfere with various cellular processes, including nucleic acid metabolism and signal transduction pathways, which underlie its therapeutic potential.

This compound exerts its biological effects through multiple mechanisms:

- Inhibition of Cell Proliferation : High concentrations of this compound have been shown to induce apoptosis in various cancer cell lines by inhibiting DNA and RNA synthesis .

- Anti-inflammatory Effects : this compound significantly reduces inflammation by modulating key signaling pathways such as NF-κB and PI3K/Akt/mTOR . It has demonstrated efficacy in animal models for conditions like arthritis and colitis.

- Antitumor Activity : Numerous studies indicate that this compound inhibits tumor growth through mechanisms including cell cycle arrest and apoptosis induction . It has shown promise against various cancer types, including lung, breast, and colorectal cancers.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cancer Treatment :

A study investigated the effects of this compound on colon cancer cells. The results indicated that this compound treatment led to significant reductions in cell viability and induced apoptosis through caspase activation and increased reactive oxygen species (ROS) levels . -

Neuroprotection :

In an animal model of ischemic stroke, this compound was found to protect neuronal cells by preserving blood-brain barrier integrity and reducing infarction size. This suggests its potential for treating neurodegenerative diseases . -

Anti-inflammatory Effects :

Research involving rodent models showed that this compound administration significantly reduced inflammatory markers in conditions such as rheumatoid arthritis. The modulation of NF-κB signaling was particularly notable in these studies .

Propiedades

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859090 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-03-0 | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.